Anti-P. falciparum Potency: 2-Azabicyclo[3.2.2]nonane vs. Bicyclo[2.2.2]octane Direct Scaffold Comparison
In a direct head-to-head study, the 5-dimethylamino-2-azabicyclo[3.2.2]nonan-3-one (compound 3a) exhibited an IC₅₀ of 1.40 µM against the multidrug-resistant P. falciparum K1 strain, whereas its direct bicyclo[2.2.2]octan-2-one analogue (compound 1a) showed an IC₅₀ >10.57 µM—a >7.5-fold potency advantage for the [3.2.2] nonane scaffold [1]. The most potent nonane derivative (compound 4a, (7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine) achieved an antiplasmodial IC₅₀ of 0.28 µM, comparable to chloroquine (IC₅₀ = 0.12 µM against sensitive strains) [1].
| Evidence Dimension | In vitro IC₅₀ against P. falciparum K1 (multidrug-resistant) |
|---|---|
| Target Compound Data | 2-Azabicyclo[3.2.2]nonane derivative 3a: IC₅₀ = 1.40 µM; derivative 4a: IC₅₀ = 0.28 µM |
| Comparator Or Baseline | Bicyclo[2.2.2]octan-2-one analogue 1a: IC₅₀ >10.57 µM; chloroquine: IC₅₀ = 0.12 µM (sensitive strain) |
| Quantified Difference | >7.5-fold lower IC₅₀ for nonane 3a vs. octane 1a; 4a within ~2.3-fold of chloroquine |
| Conditions | In vitro microplate assay, P. falciparum K1 strain (chloroquine/pyrimethamine resistant), 4 determinations |
Why This Matters
Demonstrates that the [3.2.2] bridge geometry is not interchangeable with [2.2.2]; scaffold selection directly impacts antiplasmodial potency by nearly an order of magnitude.
- [1] Seebacher W, Weis R, Kaiser M, Brun R, Saf R. J Pharm Pharm Sci. 2005;8(3):578-585. PMID: 16401404. Table 1, compounds 1a, 3a, 4a, and chloroquine control. View Source
